molecular formula C9H13NO2 B14868516 2-Methyl-2-azaspiro[4.4]nonane-1,6-dione

2-Methyl-2-azaspiro[4.4]nonane-1,6-dione

Cat. No.: B14868516
M. Wt: 167.20 g/mol
InChI Key: PDAHNETVLKLSKH-UHFFFAOYSA-N
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Description

2-Methyl-2-azaspiro[4.4]nonane-1,6-dione is a nitrogen-containing spirocyclic dione characterized by a fused bicyclic structure with a lactam ring (aza group) at the 2-position and a methyl substituent. The spiro architecture imposes stereochemical constraints, influencing both synthetic pathways and pharmacological properties.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-methyl-2-azaspiro[4.4]nonane-1,9-dione

InChI

InChI=1S/C9H13NO2/c1-10-6-5-9(8(10)12)4-2-3-7(9)11/h2-6H2,1H3

InChI Key

PDAHNETVLKLSKH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1=O)CCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azaspiro[4.4]nonane-1,6-dione can be achieved through several methods. One common approach involves the cyclization of di[aryl(hetaryl)methyl] malonic acids promoted by phosphorus pentoxide (P2O5) . This method involves the cyclization of the malonic acid derivatives under optimized conditions to yield the desired spiro compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the spiro compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxo derivatives, reduced spiro compounds, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-2-azaspiro[4.4]nonane-1,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-azaspiro[4.4]nonane-1,6-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can function as a receptor antagonist by blocking the binding of natural ligands to their receptors, inhibiting downstream signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Nitrogen vs.

Key Observations :

  • Catalyst Influence : Gold(I) catalysis enables high yields (96–100%) for diarylidene-dioxaspiro derivatives under mild conditions , whereas Mn(III)-based methods are less efficient .
  • Stereochemical Challenges: Asymmetric synthesis of chiral spiro[4.4]nonane-1,6-diones remains difficult, often requiring kinetic resolution . The 2-methyl-2-aza variant’s stereochemical profile is underexplored in the provided evidence.

Pharmacological and Functional Properties

  • Bioactivity: Spiro[4.4]nonane-1,6-dione is identified as a bioactive ingredient in plant extracts, though its aza derivatives may have distinct metabolic interactions .
  • Solubility: The diethylaminomethyl group in 3-((diethylamino)methyl)-8-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione enhances water solubility compared to non-polar analogs .

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